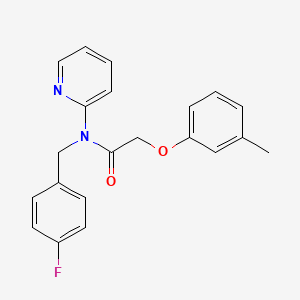
N-(4-fluorobenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Coupling with Methoxyphenol: The fluorophenylmethyl intermediate is then coupled with 3-methoxyphenol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Pyridinyl Group: The resulting intermediate is further reacted with a pyridinyl derivative under basic conditions to introduce the pyridinyl group.
Final Acetylation: The final step involves the acetylation of the amine group to yield N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins involved in cell division, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and exhibits antimicrobial activity.
Phenoxyacetamide Derivatives: These compounds share the phenoxyacetamide core structure and have been studied for their pharmacological activities.
Propriétés
Formule moléculaire |
C21H19FN2O2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-2-(3-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H19FN2O2/c1-16-5-4-6-19(13-16)26-15-21(25)24(20-7-2-3-12-23-20)14-17-8-10-18(22)11-9-17/h2-13H,14-15H2,1H3 |
Clé InChI |
OAJUKJNULGCMDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11358158.png)
![N-(3-chlorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358166.png)
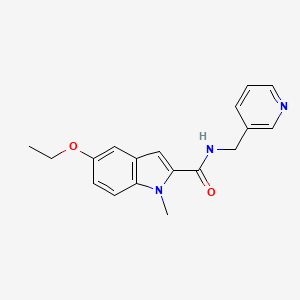
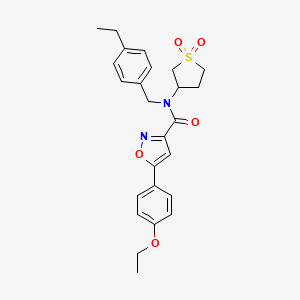
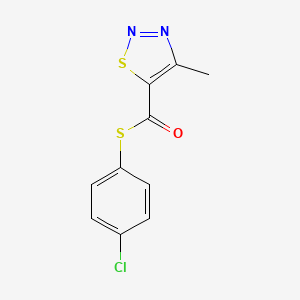
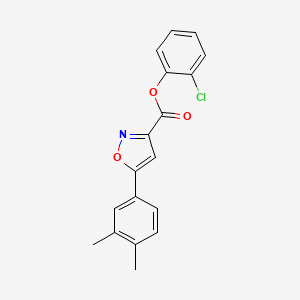
![4-tert-butyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11358193.png)
![N-(3-chloro-4-methoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358195.png)
![N-(3-acetylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11358203.png)
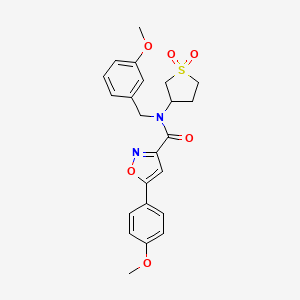
![N-(5-chloro-2-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11358218.png)
![5-[(2-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358223.png)

![N'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B11358253.png)
